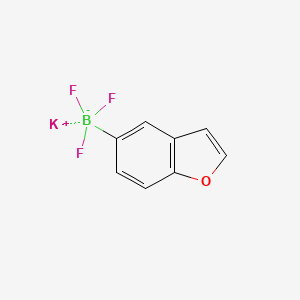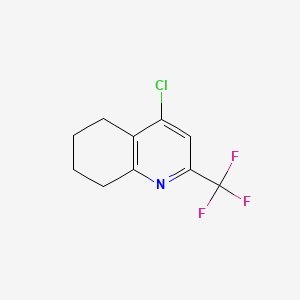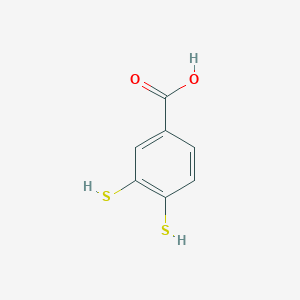
2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid is an organic compound belonging to the phenanthroline family. It is characterized by the presence of two methyl groups at the 2 and 9 positions, and a carboxylic acid group at the 5 position on the phenanthroline ring. This compound is known for its chelating properties and is widely used in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,9-dimethyl-1,10-phenanthroline.
Carboxylation: The aldehyde groups are then converted to carboxylic acid groups through a carboxylation reaction, often using reagents like carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Selenium dioxide in 1,4-dioxane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the carboxylic acid to an acyl chloride, followed by reaction with nucleophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Acyl chloride and subsequent substituted products.
Applications De Recherche Scientifique
2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Acts as a chelating agent in biochemical assays to study metal ion interactions.
Medicine: Investigated for its potential use in drug development due to its ability to bind metal ions.
Industry: Utilized in the development of sensors and catalysts for various industrial processes
Mécanisme D'action
The mechanism of action of 2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid primarily involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. This chelation can inhibit the activity of metalloproteins by removing the metal ions required for their catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: Lacks the carboxylic acid group but shares similar chelating properties.
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: Contains additional phenyl groups, enhancing its hydrophobicity and binding affinity.
1,10-Phenanthroline: The parent compound without methyl or carboxylic acid groups, widely used as a chelating agent.
Uniqueness
2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid is unique due to the presence of both methyl and carboxylic acid groups, which enhance its solubility and reactivity compared to other phenanthroline derivatives. The carboxylic acid group also provides additional sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C15H12N2O2 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
2,9-dimethyl-1,10-phenanthroline-5-carboxylic acid |
InChI |
InChI=1S/C15H12N2O2/c1-8-3-5-10-7-12(15(18)19)11-6-4-9(2)17-14(11)13(10)16-8/h3-7H,1-2H3,(H,18,19) |
Clé InChI |
SDWCEVMJPFJVCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C3C(=C(C=C2C=C1)C(=O)O)C=CC(=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


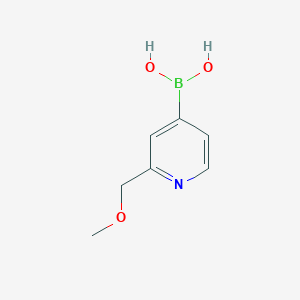

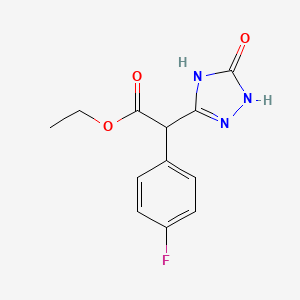
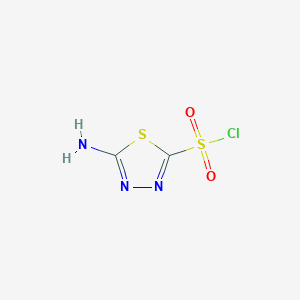
![Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B13467002.png)
![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13467003.png)
![5-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole-2-carboxylic acid](/img/structure/B13467005.png)

